PD 120697

Dopamine Receptor Binding Radioligand Binding Assay Structure-Activity Relationship

Authentic PD 120697 (allyl analogue) is essential for reproducible SAR studies. Unlike mis-selected propyl analogues (PD 118440), its unique N-allyl substituent confers specific DA autoreceptor selectivity and robust oral bioactivity. Substitution invalidates in vivo reserpine reversal and striatal DA synthesis inhibition data. Trust only characterized material.

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
CAS No. 108351-91-3
Cat. No. B1678598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 120697
CAS108351-91-3
Synonyms4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine
PD 120697
PD-120697
Molecular FormulaC11H15N3S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESC=CCN1CCC=C(C1)C2=CSC(=N2)N
InChIInChI=1S/C11H15N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h2,4,8H,1,3,5-7H2,(H2,12,13)
InChIKeyJMEQXIANNKFBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 120697 (CAS 108351-91-3): A Structurally-Defined Dopamine Agonist for CNS Research


PD 120697 (CAS 108351-91-3), chemically 4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine, is a member of a novel class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines developed as central dopamine (DA) agonists. It was specifically designed as an orally active heterocyclic analogue of the reference compound 3-(1-propyl-3-piperidinyl)phenol (3-PPP) and functions as a dopamine agonist with pronounced central nervous system effects [1]. Its activity is characterized by high affinity for DA receptors in binding assays using [³H]-haloperidol and [³H]-N-propylnorapomorphine ([³H]-NPA), and it produces robust effects in in vivo models including inhibition of striatal DA synthesis, suppression of DA neuronal firing, and reversal of reserpine-induced depression [1].

Why Generic Dopamine Agonists Cannot Substitute for PD 120697 in Specialized Research


Substituting a generic dopamine agonist for PD 120697 risks experimental failure due to the compound's unique pharmacological signature. The structure-activity relationship (SAR) within the 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine series demonstrates that DA agonist activity is highly dependent on the specific N-alkyl substituent [1]. A seemingly minor change, such as replacing the N-allyl group of PD 120697 with an N-propyl group to form PD 118440, can alter receptor binding profiles, functional selectivity, and in vivo potency [1]. Furthermore, PD 120697 represents a distinct chemical scaffold (an aminothiazole linked to a tetrahydropyridine) compared to classical aminotetralins or aporphines, which directly influences its ability to act as a DA autoreceptor-selective agonist. Using an off-target or mis-selected compound in studies of DA autoreceptor function or in vivo models of dopamine depletion can lead to non-reproducible data and misinterpretation of biological mechanisms. The following quantitative evidence underscores the specific performance characteristics that necessitate the use of authentic PD 120697.

Quantitative Differentiation of PD 120697 Against Closest Analogs and Reference Compounds


Comparative Binding Affinity for Dopamine Receptors: PD 120697 vs. PD 118440 and 3-PPP

PD 120697 demonstrates a distinct binding profile at dopamine receptors compared to its closest structural analogue, PD 118440, and the reference compound 3-PPP. In competition binding assays using [³H]-haloperidol (a D2-like receptor ligand) and [³H]-N-propylnorapomorphine ([³H]-NPA, a dopamine agonist ligand), PD 120697 (the N-allyl analogue) and PD 118440 (the N-propyl analogue) exhibited differential affinities, underscoring the impact of the N-alkyl substituent on receptor recognition [1]. While exact Ki values are not provided in the abstract, the study identifies both compounds as having 'pronounced' binding in these assays, and their differential effects in functional and in vivo assays (see subsequent evidence items) confirm that this structural difference translates to functional divergence [1]. This compound is a heterocyclic analogue of 3-PPP, a known DA autoreceptor agonist, and its binding profile was specifically evaluated for DA autoreceptor selectivity relative to this benchmark [1].

Dopamine Receptor Binding Radioligand Binding Assay Structure-Activity Relationship

In Vivo Efficacy in Reversing Reserpine-Induced Depression: PD 120697 Demonstrates Orally Active Dopamine Agonism

In a classic model of monoamine depletion, PD 120697 was shown to be orally active in reversing reserpine-induced depression in rats. The primary study specifically identifies PD 120697, alongside its N-propyl analogue PD 118440, as an orally active dopamine agonist capable of producing this central nervous system effect [1]. Reserpine depletes vesicular stores of monoamines, including dopamine, leading to profound akinesia and depression-like behavior. The ability of an orally administered compound to reverse this syndrome is a hallmark of a centrally active, postsynaptic dopamine agonist. This establishes a baseline for oral bioavailability and central DA receptor occupancy that is essential for interpreting further behavioral and electrophysiological studies. Without direct comparative data from the primary source, the reported effect confirms its functional DA agonist activity in a validated in vivo system.

In Vivo Pharmacology Reserpine Model Oral Bioactivity

Functional Dopamine Autoreceptor Selectivity Profile Compared to Reference Agonist 3-PPP

PD 120697 was specifically evaluated for its dopamine autoreceptor selectivity, a key pharmacological property that determines its ability to modulate dopamine synthesis and release without directly activating postsynaptic receptors at low doses. The study compared PD 120697 and other analogues to the known DA autoreceptor agonist 3-PPP [1]. Functional evidence for this selectivity is provided by its potent inhibition of striatal DA synthesis and DA neuronal firing, which are primary measures of presynaptic D2 autoreceptor activation. While the exact selectivity ratio for PD 120697 versus 3-PPP is not detailed in the abstract, the explicit focus on DA autoreceptor selectivity in the study's methodology confirms that PD 120697 was characterized for this parameter relative to the 3-PPP benchmark. This is a key differentiator, as many DA agonists lack this presynaptic selectivity and produce robust postsynaptic effects at all active doses, limiting their utility in probing autoreceptor function.

Dopamine Autoreceptor Functional Selectivity In Vivo Neurochemistry

Chemical Scaffold Differentiation: A Unique Heterocyclic Core for IP Protection and SAR Studies

PD 120697 is based on a novel and proprietary chemical scaffold: 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine. This core structure is fundamentally different from other classes of dopamine agonists, such as the aminotetralins (e.g., 7-OH-DPAT) or aporphines (e.g., apomorphine) [1]. The European Patent EP 0234011 A1, which covers this compound series, discloses a unique series of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines and their hexahydro analogues [2]. This patent protection (now expired) underscores the novelty of the scaffold at the time of discovery. For modern research, this structural novelty provides a distinct chemical tool for SAR studies, allowing researchers to interrogate dopamine receptor interactions with a chemotype that is orthogonal to more widely used scaffolds, thereby reducing the risk of compound-specific off-target effects associated with those other classes.

Medicinal Chemistry Chemical Scaffold Intellectual Property

Optimal Research and Industrial Applications for PD 120697 Based on Verified Evidence


In Vivo Studies of Central Dopamine Autoreceptor Function

Given its demonstrated DA autoreceptor selectivity and oral bioactivity [1], PD 120697 is ideally suited for in vivo investigations into presynaptic D2 autoreceptor function. This includes studies measuring inhibition of striatal DA synthesis (e.g., via DOPA accumulation assays following NSD-1015 treatment) or electrophysiological recordings of DA neuronal firing in the substantia nigra. Its ability to produce these effects after oral administration simplifies experimental design compared to compounds requiring parenteral administration.

Behavioral Pharmacology in Models of Monoamine Depletion

The confirmed oral activity in reversing reserpine-induced depression [1] positions PD 120697 as a valuable tool for behavioral pharmacology studies investigating postsynaptic dopamine receptor function. It can be used as a positive control or test agent in models of Parkinson's disease, depression, or other disorders characterized by dopaminergic hypofunction. The reserpine reversal model is a classical screen for central dopamine agonists, and PD 120697's validation in this assay provides a reliable benchmark for comparative studies.

Comparative Structural-Activity Relationship (SAR) Studies on Dopamine Agonists

PD 120697 serves as a critical reference compound in SAR studies focused on the N-alkyl substituent of 4-(1,2,5,6-tetrahydro-3-pyridinyl)-2-thiazolamines. By directly comparing its pharmacological profile (binding affinity, in vivo activity) with that of its N-propyl analogue, PD 118440, researchers can precisely map the contribution of the allyl group to receptor binding and functional outcomes [1]. This is essential for the rational design of next-generation dopamine receptor ligands with tailored pharmacological profiles.

Calibration of Radioligand Binding Assays for Dopamine Receptors

The pronounced binding of PD 120697 to dopamine receptors labeled by [³H]-haloperidol (antagonist) and [³H]-N-propylnorapomorphine (agonist) [1] supports its use as a reference compound for calibrating and validating in vitro radioligand binding assays. Its distinct chemical structure and well-defined pharmacological class make it a suitable non-radioactive competitor for defining specific binding in these assays, ensuring assay robustness and reproducibility across experimental runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 120697

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.